Deoxyguanosine 5 OE-triphosphate trisodiu
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Overview
Description
Deoxyguanosine 5’-triphosphate trisodium salt is a nucleotide analog composed of a guanine nucleobase attached to deoxyribose, with a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues. This compound is crucial for DNA synthesis and repair, playing a vital role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxyguanosine 5’-triphosphate trisodium salt is synthesized through a multi-step process involving the phosphorylation of deoxyguanosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of deoxyguanosine 5’-triphosphate trisodium salt involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality and concentration .
Chemical Reactions Analysis
Types of Reactions
Deoxyguanosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to deoxyguanosine monophosphate and inorganic pyrophosphate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and enzymes such as pyrophosphatases for hydrolysis. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from these reactions include 8-oxo-deoxyguanosine 5’-triphosphate from oxidation and deoxyguanosine monophosphate from hydrolysis .
Scientific Research Applications
Deoxyguanosine 5’-triphosphate trisodium salt has numerous applications in scientific research:
DNA Sequencing: It is used as a substrate in DNA sequencing techniques to synthesize complementary DNA strands.
Polymerase Chain Reaction (PCR): The compound is essential for DNA amplification in PCR, enabling the study of genetic material.
DNA Repair Studies: It is utilized in research focused on DNA repair mechanisms, helping to understand cellular responses to DNA damage.
Biotechnology: The compound is employed in various biotechnological applications, including the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Deoxyguanosine 5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The compound is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.
Deoxycytidine 5’-triphosphate: A nucleotide analog involved in DNA replication.
Deoxythymidine 5’-triphosphate: A compound essential for DNA synthesis
Uniqueness
Deoxyguanosine 5’-triphosphate trisodium salt is unique due to its specific role in incorporating guanine into DNA strands. This specificity is crucial for maintaining the genetic code’s integrity and ensuring accurate DNA replication .
Properties
Molecular Formula |
C10H13N5Na3O13P3 |
---|---|
Molecular Weight |
573.13 g/mol |
IUPAC Name |
trisodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3 |
InChI Key |
IWGGLKOTEOCWQP-UHFFFAOYSA-K |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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